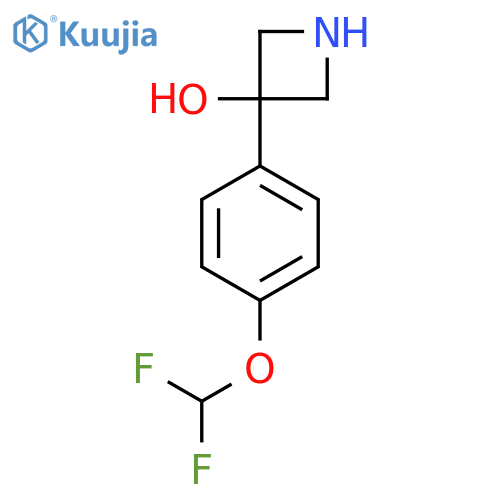Cas no 2229591-98-2 (3-4-(difluoromethoxy)phenylazetidin-3-ol)

2229591-98-2 structure
商品名:3-4-(difluoromethoxy)phenylazetidin-3-ol
3-4-(difluoromethoxy)phenylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-4-(difluoromethoxy)phenylazetidin-3-ol
- 3-[4-(difluoromethoxy)phenyl]azetidin-3-ol
- EN300-1949969
- 2229591-98-2
-
- インチ: 1S/C10H11F2NO2/c11-9(12)15-8-3-1-7(2-4-8)10(14)5-13-6-10/h1-4,9,13-14H,5-6H2
- InChIKey: QACFICUQJKHBHA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1(CNC1)O)F
計算された属性
- せいみつぶんしりょう: 215.07578492g/mol
- どういたいしつりょう: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 41.5Ų
3-4-(difluoromethoxy)phenylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1949969-5.0g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1949969-1.0g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1949969-0.1g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1949969-5g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1949969-1g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1949969-0.5g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1949969-10.0g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1949969-2.5g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1949969-10g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1949969-0.05g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 0.05g |
$768.0 | 2023-09-17 |
3-4-(difluoromethoxy)phenylazetidin-3-ol 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
2229591-98-2 (3-4-(difluoromethoxy)phenylazetidin-3-ol) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
